4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline
Description
4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a chloro group attached to a benzene ring
Properties
Molecular Formula |
C8H8ClF3N2 |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)-2-chloroaniline |
InChI |
InChI=1S/C8H8ClF3N2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7H,13-14H2 |
InChI Key |
JOZQVBOGROBJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can participate in various chemical interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2,2-trifluoroethyl)phenol
- 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
- 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
Uniqueness
4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline is unique due to the presence of both a chloro and a trifluoroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The trifluoroethyl group, in particular, can enhance the compound’s stability and reactivity, while the chloro group provides a site for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
